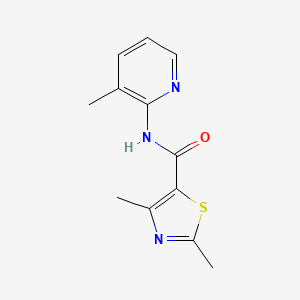
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group, an isoxazole ring, and an oxalamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with ethylene glycol to form 4-(4-chlorophenyl)piperazine.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the piperazine derivative with the isoxazole ring through an oxalamide linkage, typically using oxalyl chloride as the coupling reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or isoxazole derivatives.
Aplicaciones Científicas De Investigación
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring may interact with neurotransmitter receptors, while the isoxazole ring could modulate enzyme activity. The oxalamide linkage may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- N1-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Uniqueness
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the 4-chlorophenyl group, which may confer distinct biological activities compared to its fluorinated or brominated analogs. This uniqueness can be attributed to differences in electronic and steric effects, which influence the compound’s interaction with molecular targets.
Propiedades
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c18-13-1-3-14(4-2-13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXLNSRRPLYYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2647712.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2647720.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2647722.png)


![N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647725.png)

![2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2647731.png)

![4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2647734.png)
